2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
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Overview
Description
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Scientific Research Applications
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
Target of Action
The primary targets of oxime compounds, such as 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime, are often enzymes such as acetylcholinesterase (AChE) and other organophosphates . AChE is a critical enzyme involved in nerve signal transmission, and its inhibition can lead to severe physiological effects .
Mode of Action
Oxime compounds interact with their targets by reactivating enzymes that have been inactivated by organophosphates . They achieve this by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring the enzyme’s activity . This interaction and the resulting changes can have significant effects on the biochemical pathways involved.
Biochemical Pathways
The reactivation of AChE by oximes impacts the cholinergic pathway, which plays a crucial role in the transmission of nerve signals . By reactivating AChE, oximes help restore the normal function of this pathway, mitigating the effects of organophosphate poisoning .
Pharmacokinetics
The pharmacokinetics of oxime compounds involve their absorption, distribution, metabolism, and excretion (ADME). Their metabolism and excretion processes can vary, impacting their bioavailability and overall effectiveness .
Result of Action
The primary result of the action of oximes is the reactivation of AChE, leading to the restoration of normal nerve signal transmission . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening health complications .
Action Environment
The action, efficacy, and stability of oxime compounds can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the catalytic reactivity of oximes . Furthermore, the presence of other substances in the environment, such as other medications or toxins, can also impact the effectiveness of oximes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime typically involves multiple steps. One common method starts with the preparation of the imidazole core, followed by the introduction of the benzyl and allylsulfanyl groups. The final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine.
Imidazole Core Formation: The imidazole core can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of Benzyl and Allylsulfanyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the allylsulfanyl group can be added through a thiol-ene reaction.
Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The benzyl and allylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
- 2-(ethylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
- 2-(propylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime
Uniqueness
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime is unique due to the presence of the allylsulfanyl group, which can undergo additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
(NE)-N-[(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-8-19-14-15-9-13(10-16-18)17(14)11-12-6-4-3-5-7-12/h2-7,9-10,18H,1,8,11H2/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCELAMZYSRFG-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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